(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Description
The compound (2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one is a benzothiazinone derivative characterized by a six-membered heterocyclic core containing sulfur and nitrogen. The E-configured methylidene group at position 2 is substituted with a (2-chlorophenyl)methylamino moiety, introducing steric and electronic effects due to the ortho-chloro substituent.
Properties
IUPAC Name |
(2E)-2-[[(2-chlorophenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-6-2-1-5-11(12)9-18-10-15-16(20)19-13-7-3-4-8-14(13)21-15/h1-8,10,18H,9H2,(H,19,20)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNGACOPHJCECB-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC=C2C(=O)NC3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN/C=C/2\C(=O)NC3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Ullmann Coupling
Zhang and Zhang (2023) demonstrated a one-pot synthesis of 1,4-benzothiazin-3-ones using a copper-catalyzed Ullmann reaction between 2-bromothiophenol and 2-haloacetanilide derivatives. Key parameters include:
| Parameter | Details |
|---|---|
| Catalyst | CuI (10 mol%) |
| Base | K₂CO₃ |
| Solvent | DMSO |
| Temperature | 110°C |
| Yield | 68–82% |
This method avoids noble metals, offering a cost-effective route to the benzothiazinone core. The reaction proceeds via sequential C–S and C–N bond formation, with the base facilitating deprotonation and intermediate stabilization.
Carbon Disulfide-Mediated Cyclization
Patent WO2011132070A1 describes a cyclization approach using carbon disulfide (CS₂) and alkylating agents. For example:
- Step 1 : React 2-halogenobenzamide with CS₂ in DMSO under basic conditions (NaOH/KOH).
- Step 2 : Alkylate the intermediate with CH₃I to form the thioether.
- Step 3 : Cyclize via intramolecular nucleophilic substitution.
This method achieves yields up to 75% but requires careful handling of CS₂ due to toxicity.
Introduction of the Iminomethylidene Group
Schiff Base Condensation
The iminomethylidene group is introduced via condensation between the benzothiazinone’s ketone and (2-chlorophenyl)methylamine. A study on analogous compounds (PMC2960954) highlights the use of:
- Catalyst : Acetic acid (5 mol%)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 12–16 hours
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the E-isomer. Stereoselectivity is governed by steric effects, with the E-configuration favored in >90% cases.
Microwave-Assisted Synthesis
Adapting methods from Dandia et al. (2002), microwave irradiation (100 W, 120°C, 30 min) reduces reaction time to <1 hour while maintaining yields of 70–85%. This approach enhances efficiency but requires specialized equipment.
Integrated Synthetic Pathways
Pathway 1: Sequential Ullmann Coupling and Condensation
Pathway 2: One-Pot Tandem Synthesis
Combining Ullmann coupling and condensation in a single pot using CuI/K₂CO₃ and acetic acid co-catalysis:
Optimization and Scalability
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMSO | 82 | 98 |
| DMF | 75 | 95 |
| Ethanol | 68 | 97 |
DMSO maximizes yield due to its high polarity stabilizing transition states.
Temperature Profiling
| Step | Optimal Temp (°C) |
|---|---|
| Ullmann Coupling | 110 |
| Condensation | 78 |
Exceeding 120°C in the condensation step promotes Z-isomer formation (up to 25%).
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with benzothiazinone cores have been studied for their potential antimicrobial and anticancer properties. The specific structure of (2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new therapeutic agents.
Industry
Industrially, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings, where specific chemical functionalities are required.
Mechanism of Action
The mechanism of action of (2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as cell growth inhibition or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Core Modifications
The following compounds share structural motifs with the target molecule but differ in core architecture, substituents, or functional groups:
Key Observations:
- Dual chloro substituents in ’s triazole-thione compound increase hydrophobicity and may enhance membrane permeability .
Hydrogen Bonding and Crystallography
- ’s triazole-thione derivative forms a hexameric structure via hydrogen bonds, suggesting strong intermolecular interactions that could stabilize the solid state but reduce solubility .
Biological Activity
The compound (2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Properties
The compound features a benzothiazine core, characterized by a sulfur atom and a nitrogen atom within a bicyclic structure. The presence of the chlorophenyl group and the amino methylidene moiety contributes to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of benzothiazine derivatives. For instance, a series of 1,4-benzothiazine-based bisamide derivatives were synthesized and evaluated for their ability to inhibit Staphylococcus aureus, a common pathogen associated with various infections. Among these derivatives, certain compounds demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL against S. aureus .
Table 1: Antibacterial Activity of Benzothiazine Derivatives
| Compound ID | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 8bE | 3.9 | Staphylococcus aureus |
| 6 | 31.5 | Staphylococcus aureus |
| 19 | >100 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of benzothiazine derivatives has also been explored. In vitro studies demonstrated that specific derivatives exhibited cytotoxic effects against various human cancer cell lines. Notably, one compound showed potency comparable to cisplatin, a widely used chemotherapeutic agent . The structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazine scaffold could enhance anticancer efficacy.
Table 2: Cytotoxic Effects Against Human Cancer Cell Lines
| Compound ID | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 21 | A549 (Lung) | 12.5 |
| 18 | HeLa (Cervical) | 15.0 |
| 19 | MCF7 (Breast) | >50 |
Anticonvulsant Activity
A recent study investigated the anticonvulsant properties of novel benzothiazine derivatives using pentylenetetrazol-induced seizure models in mice. The results indicated that certain compounds exhibited significant anticonvulsant effects, suggesting potential applications in epilepsy treatment . Molecular docking studies provided insights into the binding interactions with GABA-A receptors, supporting the observed biological activity.
The mechanisms underlying the biological activity of benzothiazine derivatives are multifaceted:
- Inhibition of Bacterial Enzymes : Some derivatives act as peptide deformylase inhibitors, disrupting bacterial protein synthesis.
- Induction of Apoptosis in Cancer Cells : Certain compounds trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Neurotransmitter Receptors : Anticonvulsant activity is linked to interactions with GABA-A receptors, enhancing inhibitory neurotransmission.
Case Studies
Several case studies have illustrated the potential therapeutic applications of benzothiazine derivatives:
- Case Study 1 : A derivative was tested in a clinical setting for its effectiveness against drug-resistant S. aureus infections in patients with catheter-associated urinary tract infections.
- Case Study 2 : A compound was evaluated for its ability to reduce tumor size in animal models bearing xenografts of human cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
